molecular formula C21H14Cl2N2O3 B3735739 2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 5719-70-0

2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B3735739
CAS RN: 5719-70-0
M. Wt: 413.2 g/mol
InChI Key: OUMKHECKVUZXAS-UHFFFAOYSA-N
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Description

The compound “2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide” is a complex organic molecule that contains several functional groups, including a benzoxazole ring, a methoxyphenyl group, and a dichlorobenzamide group . These functional groups could potentially confer various chemical and biological properties to the compound.


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography . The presence of the benzoxazole ring, methoxyphenyl group, and dichlorobenzamide group would contribute to the overall shape and electronic structure of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazole ring, methoxyphenyl group, and dichlorobenzamide group. These functional groups could participate in various chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole ring could contribute to its stability, while the dichlorobenzamide group could influence its solubility .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by benzamide derivatives . Further studies could explore its potential uses in medicine, agriculture, materials science, and other fields.

properties

IUPAC Name

2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-14-5-2-4-12(10-14)21-25-17-11-13(8-9-18(17)28-21)24-20(26)15-6-3-7-16(22)19(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMKHECKVUZXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362103
Record name ST51004665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5719-70-0
Record name ST51004665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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